molecular formula C19H24N6OS2 B2868244 N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 946365-04-4

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2868244
CAS No.: 946365-04-4
M. Wt: 416.56
InChI Key: RJCGTGBHYAZLAX-UHFFFAOYSA-N
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Description

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound It is a member of the class of pyrazolopyrimidines, known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the pyrazolopyrimidine core: : This often begins with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine nucleus.

  • Introduction of the isopropylthio group:

  • Attachment of the pyrrolidine ring: : The pyrrolidine moiety is often introduced through a condensation reaction involving pyrrolidine and a suitable electrophilic intermediate.

  • Formation of the thiophene carboxamide: : Finally, the thiophene-2-carboxamide group is attached through an amide bond formation, typically using a coupling agent like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations for yield and purity. This may involve continuous flow reactions, catalytic processes, and the use of robust and scalable reagents and conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound may undergo oxidation to form sulfoxides or sulfones at the isopropylthio group, or reduction reactions involving the pyrazolopyrimidine ring.

  • Substitution Reactions: : Nucleophilic or electrophilic substitutions can occur, especially at the thiophene or pyrimidine rings.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines.

  • Hydrolysis: : Hydrochloric acid, sodium hydroxide.

Major Products

  • Oxidation of the isopropylthio group produces sulfoxides or sulfones.

  • Substitution reactions can yield variously functionalized derivatives.

  • Hydrolysis of the amide yields thiophene-2-carboxylic acid and the corresponding amine.

Scientific Research Applications

In Chemistry

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for derivatization and the study of structure-activity relationships (SAR).

In Biology

It has potential as a biological probe due to its ability to interact with various biomolecules. It can be used to study enzyme interactions, receptor binding, and cellular processes.

In Medicine

Research may explore its potential as a therapeutic agent, possibly in areas like anti-inflammatory, antimicrobial, or anticancer therapies. Its unique structure could make it a candidate for drug development.

In Industry

This compound can be used in materials science, particularly in the development of advanced materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism by which N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might be related to signal transduction, metabolic processes, or genetic regulation. Detailed studies would elucidate the exact molecular interactions and pathways modulated by this compound.

Comparison with Similar Compounds

N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can be compared to other pyrazolopyrimidines, thiophene derivatives, and compounds containing pyrrolidine rings.

Similar Compounds

  • Pyrazolopyrimidines: : Known for their kinase inhibitory activity, useful in cancer therapy.

  • Thiophene derivatives: : Often used in materials science for their conductive properties.

  • Pyrrolidine-containing compounds: : Many serve as scaffolds in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets.

Its uniqueness lies in the combination of these functional groups, which can impart a distinctive profile of biological activity and chemical reactivity, making it a valuable compound for further research and application.

Properties

IUPAC Name

N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS2/c1-13(2)28-19-22-16(24-8-3-4-9-24)14-12-21-25(17(14)23-19)10-7-20-18(26)15-6-5-11-27-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGTGBHYAZLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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